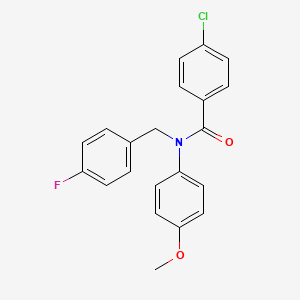

![molecular formula C19H22N4O B5507121 2-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5507121.png)

2-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds structurally related to "2-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole" has been explored through various methods. Techniques involve reactions of indoles with haloacetic acid amides and other cyclization methods to form complex structures, including imidazo[1,2-a]indoles and other heterocyclic frameworks. These processes highlight the diversity in synthetic approaches for creating compounds with indole and imidazole rings, showcasing the importance of specific reagents and conditions in achieving desired products (Degutis, Schachkus, & Urbonavichyus, 1985).

Molecular Structure Analysis

Structural analyses of compounds related to the target molecule have been conducted using various techniques, including X-ray crystallography and NMR spectroscopy. These studies provide insights into the molecular conformation, bond angles, and distances, crucial for understanding the chemical behavior and reactivity of these compounds. For example, crystal structure determinations have been used to explore the spatial arrangement of molecules, offering a detailed view of their three-dimensional shape and the interactions that stabilize their structure (Whelan et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving the compound and its analogs include various transformations such as cyclizations, N-alkylations, and reactions with haloacetic acid amides, leading to the formation of novel heterocyclic structures. These reactions not only expand the chemical diversity of imidazole and indole derivatives but also illustrate the reactivity patterns of these heterocycles, highlighting their potential for further functionalization (Khalafy, Setamdideh, & Dilmaghani, 2002).

Applications De Recherche Scientifique

Ultrasound-Assisted Synthesis and Antioxidant Activity

Research demonstrates the use of ultrasound-assisted synthesis for creating indole derivatives with significant antioxidant activities. These compounds, including variations of 1H-indoles, have shown potential in mitigating oxidative stress, a key factor in various diseases and aging processes. This method offers a rapid and selective synthesis approach, highlighting the versatility and potential therapeutic applications of indole derivatives in biological contexts (Vieira et al., 2017).

Copper-Catalyzed Synthesis

The copper-catalyzed synthesis of imidazo[1,2-a]pyridines presents a novel activation mode of ethyl tertiary amines, showcasing the compound's role in facilitating complex chemical reactions. This process underscores the chemical utility of imidazole and indole derivatives in synthesizing biologically relevant structures, potentially including pharmaceuticals (Rao, Mai, & Song, 2017).

N-Heterocyclic Carbene-Betaine Interconversions

Studies on the tautomeric equilibria of imidazolium-indolates and indole-substituted imidazol-2-ylidenes reveal the complex chemical behavior of indole derivatives. These findings contribute to understanding the stability and reactivity of such compounds, important for designing catalysts and reagents in organic synthesis and industrial applications (Pidlypnyi et al., 2013).

Michael Addition in Organic Synthesis

The Michael addition of N-heterocycles to α,β-unsaturated compounds, facilitated by catalysts like anhydrous K3PO4, demonstrates the synthetic utility of indole derivatives in constructing complex organic molecules. This method highlights the role of indole-based compounds in organic synthesis, offering pathways to a wide array of chemically and pharmacologically significant structures (Xueling et al., 2010).

Anticancer Activity through Structural Optimization

The development of indole analogues as tubulin inhibitors showcases the pharmacological potential of indole derivatives. Through structural optimization, researchers aim to enhance cytotoxic potency and metabolic stability, indicating the role of indole-based structures in developing anticancer therapies. These compounds demonstrate effectiveness against multiple drug resistance (MDR) and taxol resistance, underscoring their significance in cancer treatment (Hwang et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

[3-(1-ethylimidazol-2-yl)piperidin-1-yl]-(1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-2-22-11-9-20-18(22)15-7-5-10-23(13-15)19(24)17-12-14-6-3-4-8-16(14)21-17/h3-4,6,8-9,11-12,15,21H,2,5,7,10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLXANKBKHAZJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2CCCN(C2)C(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)

![methyl 2-[(2-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5507049.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5507050.png)

![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)

![4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5507086.png)

![4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5507096.png)

![{4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5507099.png)

![4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B5507107.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5507124.png)